ダブネチド
概要
説明
ダブネチドは、血管作動性腸管ペプチド曝露に応答してグリア細胞から誘導される、微小管安定化オクタペプチドです。 細胞培養モデルにおける微小管の破壊を防ぎ、神経保護剤として機能することが判明しています 。 進行性非流暢性失語症、進行性核上性麻痺、皮質基底核変性症候群を含む予測されるタウオパチー、および17番染色体に関連するパーキンソン病を伴う前頭側頭型認知症の治療を研究する臨床試験で使用されてきました .
科学的研究の応用
Davunetide has been extensively investigated for its neuroprotective properties. It has demonstrated the ability to stabilize microtubules and reduce tau phosphorylation in preclinical studies . This makes it a promising candidate for the treatment of neurodegenerative diseases such as progressive supranuclear palsy, Alzheimer’s disease, and frontotemporal dementia . Its ability to protect neurons from oxidative stress and apoptosis has broadened its utilization in research and clinical development .
作用機序
ダブネチドは微小管と相互作用し、神経原線維の塊の形成を防ぎ、微小管ネットワークを「死のシグナル」から保護します 。 脳細胞の死プロセスがすでに始まっている場合でも、微小管ネットワークを修復することもできます 。 微小管ネットワークの修復は、未治療群と比較して治療を受けた動物で観察された認知機能の改善を説明しています 。 さらに、ダブネチドは細胞核に侵入し、異常な核-細胞質境界を修正し、変異した活性依存性神経保護タンパク質に関連する欠損を改善することが示されています .
類似の化合物との比較
ダブネチドは、微小管を安定化し、タウリンのリン酸化を減少させる能力においてユニークです。 類似の化合物には、タウワクチンやモノクローナル抗体などの他のタウ標的療法が含まれます 。 これらの療法は、臨床試験でダブネチドと同じレベルの有効性を示していません 。 別の類似の化合物は、NAPアルファアミノイソ酪酸であり、ダブネチドの誘導体で、ベータシートブレーカー特性を強化し、タンパク質のミスマッチングを減少するように設計されています 。 両方の化合物が神経保護作用を示していますが、ダブネチドは細胞核に侵入して核-細胞質境界を修正する能力が、それを際立たせています .
生化学分析
Biochemical Properties
Davunetide interacts with microtubules, preventing the formation of neurofibrillary tangles and protecting the neuronal network from degeneration . It binds to microtubules, stabilizing them and preventing their disassembly. This interaction is crucial for maintaining the structural integrity of neurons and ensuring proper intracellular transport. Davunetide also interacts with the activity-dependent neuroprotective protein, enhancing its neuroprotective effects .
Cellular Effects
Davunetide has been shown to have significant effects on various cell types and cellular processes. It promotes neuronal survival by inhibiting programmed cell death and correcting mitochondrial dysfunction . In neurons, Davunetide enhances microtubule stability, which is essential for maintaining axonal transport and synaptic function. It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cognitive performance in animal models .
Molecular Mechanism
At the molecular level, Davunetide exerts its effects by interacting with microtubules and preventing their disassembly . This stabilization of microtubules is crucial for maintaining the structural integrity of neurons and ensuring proper intracellular transport. Davunetide also prevents the formation of neurofibrillary tangles by inhibiting the hyperphosphorylation of tau protein . Additionally, it has been shown to correct mitochondrial dysfunction and inhibit programmed cell death, further contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Davunetide have been observed to change over time. It has been shown to promote microtubule stability and reduce tau phosphorylation in preclinical studies . The stability and degradation of Davunetide in vitro and in vivo have been studied, with results indicating that it remains effective over extended periods . Long-term effects on cellular function have also been observed, with treated animals showing improved cognitive performance compared to untreated groups .
Dosage Effects in Animal Models
The effects of Davunetide vary with different dosages in animal models. Studies have shown that higher doses of Davunetide result in more significant improvements in cognitive function and neuronal survival . There is a threshold beyond which the effects plateau, and further increases in dosage do not result in additional benefits . At very high doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
Davunetide is involved in several metabolic pathways, including those related to microtubule stabilization and tau protein regulation . It interacts with enzymes and cofactors that modulate tau phosphorylation and microtubule dynamics . These interactions help maintain the structural integrity of neurons and prevent the formation of neurofibrillary tangles. Davunetide also influences metabolic flux and metabolite levels, contributing to its neuroprotective effects .
Transport and Distribution
Davunetide is transported and distributed within cells and tissues through various mechanisms. It is primarily administered intranasally, allowing it to bypass the blood-brain barrier and reach the central nervous system . Once inside the brain, Davunetide is distributed to neurons and glial cells, where it exerts its neuroprotective effects . It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
Davunetide is localized within both the cytoplasmic and nuclear compartments of cells . It rapidly penetrates the cell membrane and accumulates in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Davunetide also localizes to the nucleus, where it may influence gene expression and other nuclear processes . This dual localization is essential for its neuroprotective effects, as it allows Davunetide to modulate both cytoplasmic and nuclear functions .
準備方法
ダブネチドは、一連のペプチドカップリング反応によって合成されます。 合成経路には、アミノ酸を段階的に加えて、Asn-Ala-Pro-Val-Ser-Ile-Pro-Glnのオクタペプチド配列を形成することが含まれます 。 反応条件には、通常、N、N'-ジイソプロピルカルボジイミドやヒドロキシベンゾトリアゾールなどのカップリング試薬を使用して、ペプチド結合形成を促進します。 ダブネチドの工業生産方法は、自動ペプチド合成装置を使用した大規模ペプチド合成と、それに続く高速液体クロマトグラフィーによる精製が含まれます .
化学反応の分析
ダブネチドは、主にペプチド結合形成と加水分解反応を起こします。 ダブネチド中のペプチド結合は、酸性または塩基性条件下で切断され、より小さなペプチド断片が生成されます 。 これらの反応で使用される一般的な試薬には、塩酸などの強酸と、水酸化ナトリウムなどの強塩基が含まれます。 これらの反応から生成される主な生成物は、オクタペプチド配列を構成する個々のアミノ酸です .
科学研究への応用
ダブネチドは、神経保護作用について広く調査されてきました。 前臨床試験では、微小管を安定化し、タウリンのリン酸化を減少させる能力が示されています 。 これは、進行性核上性麻痺、アルツハイマー病、前頭側頭型認知症などの神経変性疾患の治療のための有望な候補となっています 。 神経細胞を酸化ストレスとアポトーシスから保護する能力により、研究と臨床開発における利用が拡大しています .
類似化合物との比較
Davunetide is unique in its ability to stabilize microtubules and reduce tau phosphorylation. Similar compounds include other tau-targeting therapies such as tau vaccines and monoclonal antibodies . these therapies have not demonstrated the same level of efficacy in clinical trials as davunetide . Another similar compound is NAP alpha-aminoisobutyric acid, a derivative of davunetide designed to enhance beta-sheet breaker characteristics and reduce protein misfolding . While both compounds show neuroprotective properties, davunetide’s ability to penetrate cell nuclei and correct nuclear-cytoplasmic boundaries sets it apart .
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58)/t18-,19-,20-,21-,22-,23-,24-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLTUUXCVGVRAV-XWRHUKJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Davunetide interacts with microtubules 1) preventing the formation of neurofibrillary tanges and protecting the network from a 'death signal' or 2) repairing the network if the brain cell death process has already begun. The restoration of the microtubule network explains the results shown in treated animals which have improved cognitive performance compared to untreated groups. | |
Record name | Davunetide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12613 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
211439-12-2 | |
Record name | Davunetide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211439122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Davunetide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12613 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Davunetide?
A1: Davunetide primarily exerts its neuroprotective effects through the stabilization of microtubules. [, , ] Microtubules are crucial components of the neuronal cytoskeleton, essential for axonal transport, synaptic transmission, and maintaining neuronal morphology. []
Q2: How does Davunetide interact with microtubules?
A2: Davunetide interacts with microtubules by binding to microtubule end-binding proteins (EBs), specifically at the EB1 and EB3 binding sites. [] This interaction promotes microtubule assembly and stabilization, enhancing microtubule dynamics. []
Q3: How does Davunetide's interaction with microtubules relate to its neuroprotective effects?
A3: By stabilizing microtubules, Davunetide helps to maintain neuronal structure and function, which are often compromised in neurodegenerative diseases. [, , ] This stabilization also prevents the accumulation of free tau protein, a hallmark of several neurodegenerative disorders, including Alzheimer's disease. []
Q4: Does Davunetide interact with other proteins besides microtubule-associated proteins?
A4: Yes, Davunetide has been shown to interact with other proteins involved in vital cellular processes. For example, it enhances the interaction between ADNP and the autophagy marker protein, Microtubule-associated protein 1 light chain 3 β (LC3B), promoting autophagy. []
Q5: What is the molecular formula and weight of Davunetide?
A5: The molecular formula of Davunetide is C41H65N13O11S. Its molecular weight is 916.1 g/mol.
Q6: Is there any spectroscopic data available for Davunetide?
A6: While the provided research articles don't delve into detailed spectroscopic characterization of Davunetide, its structure and interactions have been investigated using techniques like fluorescence recovery after photobleaching (FRAP) and affinity chromatography. []
Q7: How is Davunetide administered, and what is its bioavailability?
A7: Davunetide has been investigated for intranasal administration. [, , , , ] Studies in rats indicate that intranasal bioavailability of Davunetide is high, potentially reaching almost 100%, depending on the residence time in the nasal cavity. []
Q8: How does Davunetide reach the brain after intranasal administration?
A8: Research suggests that intranasally administered Davunetide reaches the central nervous system (CNS) primarily through the systemic circulation, rather than by direct nose-to-brain transport. []
Q9: How is Davunetide distributed in the body?
A9: Following either intranasal or intravenous administration in rats, Davunetide rapidly appears in the cerebrospinal fluid (CSF). [] Detailed tissue distribution studies are needed to fully elucidate Davunetide's distribution profile.
Q10: Is there information available regarding the metabolism and excretion of Davunetide?
A10: The provided research articles do not provide specific details about Davunetide's metabolism and excretion pathways.
Q11: What neurodegenerative diseases has Davunetide been investigated for?
A11: Davunetide has been explored as a potential therapeutic agent for several neurodegenerative diseases, including:
- Alzheimer’s disease (AD) [, , , , , , , , , , ]
- Progressive Supranuclear Palsy (PSP) [, , , , , , , ]
- Frontotemporal Dementia (FTD) [, , , ]
- Schizophrenia [, , , , , , ]
Q12: What is the preclinical evidence supporting Davunetide's neuroprotective effects?
A12: Preclinical studies have demonstrated Davunetide’s neuroprotective properties in various models:
- ADNP Deficiency: Davunetide ameliorates cognitive deficits and tau pathology observed in ADNP haploinsufficient mice, a model for ADNP-related intellectual disability/autism syndrome. [, , , ]
- Tauopathy Models: Davunetide reduces tau hyperphosphorylation and aggregation in both in vitro and in vivo models of tauopathy, including a transgenic mouse model of FTD. [, , , , ]
- Neurotoxicity Models: Davunetide protects against neuronal cell death induced by various toxins, such as amyloid-β peptide and kainic acid. [, , , ]
Q13: Has Davunetide shown efficacy in clinical trials?
A13: Davunetide has undergone several clinical trials, with mixed results:
- Amnestic Mild Cognitive Impairment (aMCI): Phase IIa trials showed that intranasal Davunetide was safe, well-tolerated, and had a positive impact on memory function in patients with aMCI. []
- PSP: A phase II/III trial evaluating Davunetide in PSP patients did not demonstrate significant efficacy. [, , , , ]
- Schizophrenia: Phase II clinical studies indicated that Davunetide treatment enhanced functional activities of daily living in schizophrenia patients. [, ]
Q14: Why did the Davunetide trial in PSP patients fail to show efficacy?
A14: While the exact reasons for the Davunetide trial failure in PSP are not fully understood, research suggests that Davunetide may preferentially interact with 3-repeat (3R) tau over 4-repeat (4R) tau. [] PSP is characterized by an increased proportion of 4R tau, which could explain the lack of efficacy in this specific patient population. []
Q15: What is the safety profile of Davunetide?
A15: Preclinical toxicology studies in rats and dogs using the maximum feasible dose of Davunetide demonstrated that it is well-tolerated. [] Similarly, data from multiple clinical trials investigating Davunetide's safety and efficacy indicate that it is generally safe and well-tolerated. [, , , ]
Q16: What are the future directions for Davunetide research?
A16: Future research directions for Davunetide include:
Q17: What are the limitations of the current research on Davunetide?
A17: Despite promising preclinical findings, translating these results into clinical success has been challenging. Some limitations of the current research include:
- Limited information on metabolism, excretion, and long-term effects. [, ]
- Lack of standardized outcome measures for clinical trials in neurodegenerative diseases. [, ]
- Limited understanding of Davunetide’s interactions with other drugs or disease-modifying therapies. []
Q18: What are the potential implications of Davunetide's preferential interaction with 3R tau?
A18: Davunetide's preferential interaction with 3R tau suggests that it might be more effective in treating neurodegenerative diseases characterized by 3R tau pathology, such as AD, compared to those with predominantly 4R tau pathology, such as PSP. [] This highlights the importance of personalized medicine and selecting appropriate therapeutic strategies based on individual patient characteristics.
Q19: What is the significance of Davunetide's ability to enhance autophagy?
A20: Autophagy is a crucial cellular process responsible for degrading and recycling damaged proteins and organelles. [] Dysfunction in autophagy has been implicated in various neurodegenerative diseases, including AD and schizophrenia. [] Davunetide's ability to enhance autophagy, by modulating the ADNP-LC3B interaction, suggests that it could potentially target this pathway to provide therapeutic benefits. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。